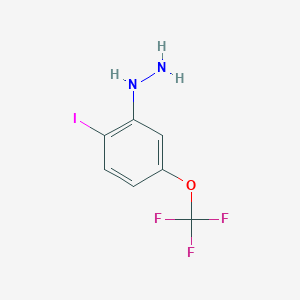
1-(2-Iodo-5-(trifluoromethoxy)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Iodo-5-(trifluoromethoxy)phenyl)hydrazine is a chemical compound characterized by the presence of iodine, trifluoromethoxy, and hydrazine functional groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the iodination of a trifluoromethoxy-substituted benzene derivative, followed by the reaction with hydrazine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Iodo-5-(trifluoromethoxy)phenyl)hydrazine can undergo several types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form various nitrogen-containing products.
Reduction: The iodine atom can be reduced to form a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of substituted phenyl derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can lead to the formation of azo compounds, while substitution of the iodine atom can yield various substituted phenyl derivatives .
Applications De Recherche Scientifique
1-(2-Iodo-5-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials with specific chemical functionalities .
Mécanisme D'action
The mechanism of action of 1-(2-Iodo-5-(trifluoromethoxy)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to effectively interact with biological molecules. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Bromo-5-(trifluoromethoxy)phenyl)hydrazine
- 1-(2-Chloro-5-(trifluoromethoxy)phenyl)hydrazine
- 1-(2-Fluoro-5-(trifluoromethoxy)phenyl)hydrazine
Uniqueness
1-(2-Iodo-5-(trifluoromethoxy)phenyl)hydrazine is unique due to the presence of the iodine atom, which can undergo specific chemical reactions that are not possible with other halogens. The trifluoromethoxy group also imparts distinct chemical properties, such as increased stability and lipophilicity, making this compound particularly valuable in various research applications .
Propriétés
Formule moléculaire |
C7H6F3IN2O |
|---|---|
Poids moléculaire |
318.03 g/mol |
Nom IUPAC |
[2-iodo-5-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F3IN2O/c8-7(9,10)14-4-1-2-5(11)6(3-4)13-12/h1-3,13H,12H2 |
Clé InChI |
LINOQEUDOQJIFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)(F)F)NN)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


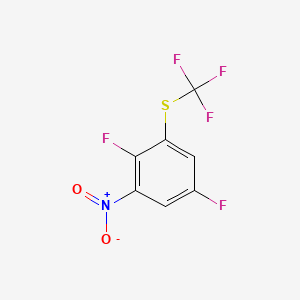


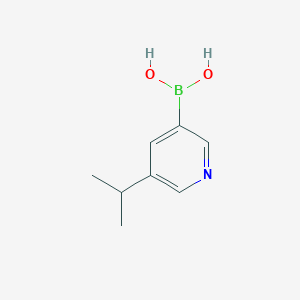

![1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B14059306.png)

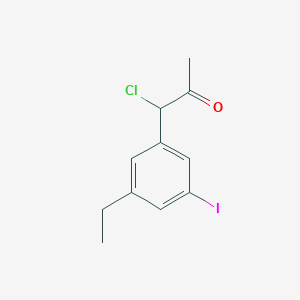
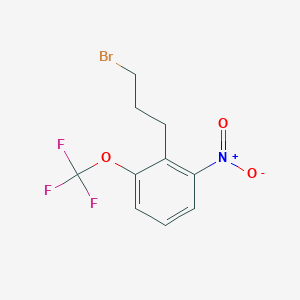
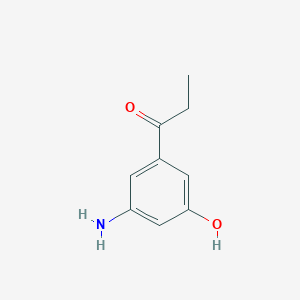
![Aziridine, 1-[(methylthio)methyl]-](/img/structure/B14059343.png)
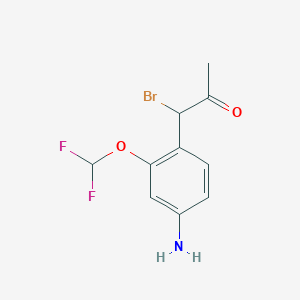

![[3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14059362.png)
